

Berteroин chemical structure and properties

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Compound of Interest

Compound Name: **Berteroин**

Cat. No.: **B1666852**

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An In-depth Technical Guide to **Berteroин**: Chemical Structure, Properties, and Biological Activity

Introduction

Berteroин, also known as 5-methylthiopentyl isothiocyanate, is a naturally occurring isothiocyanate and a structural analog of sulforaphane.^{[1][2]} It is found in a variety of cruciferous vegetables, including Chinese cabbage, rucola (rocket) salad leaves, and mustard oil.^{[1][2]} This compound has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and chemopreventive activities. This guide provides a comprehensive overview of **Berteroин**'s chemical structure, physicochemical properties, biological activities, and the signaling pathways it modulates, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Berteroин is characterized by a five-carbon chain with a methylthio group at one end and an isothiocyanate group at the other.

- IUPAC Name: 1-isothiocyanato-5-methylsulfanylpentane^[3]
- CAS Number: 4430-42-6^{[3][4]}
- Molecular Formula: C₇H₁₃NS₂^{[3][5]}
- SMILES: CSCCCCCN=C=S^{[1][3]}

- InChI Key: HBVIMVJTQNSEP-UHFFFAOYSA-N[3][5]

Physicochemical Properties

Berteroin is described as a pale yellow liquid with a radish-like aroma, though some suppliers classify it as a solid.[3][6] Its key quantitative properties are summarized below.

Table 1: Physicochemical Properties of **Berteroin**

Property	Value	Source(s)
Molecular Weight	175.3 g/mol	[1][3]
Density	1.055-1.061 g/cm ³ (at 20°C)	[3]
Boiling Point	155 °C (at 10 Torr)	[4]
Refractive Index	1.542-1.548	[3]
Purity (Commercial)	≥95% - ≥97%	[1][7]
Stability	Stable for ≥ 2 years at -20°C	[1]

Table 2: Solubility of **Berteroin**

Solvent	Solubility	Source(s)
Water	Very slightly soluble	[3]
Ether	Freely soluble	[3]
Ethanol	Soluble (20 mg/ml)	[1][3]
Dimethylformamide (DMF)	3 mg/ml	[1]
Dimethyl sulfoxide (DMSO)	16 mg/ml	[1]
PBS (pH 7.2)	10 mg/ml	[1]

Biological Activity and Signaling Pathways

Berteroин exhibits significant biological effects, primarily as an anti-inflammatory and chemopreventive agent. It modulates several key cellular signaling pathways.

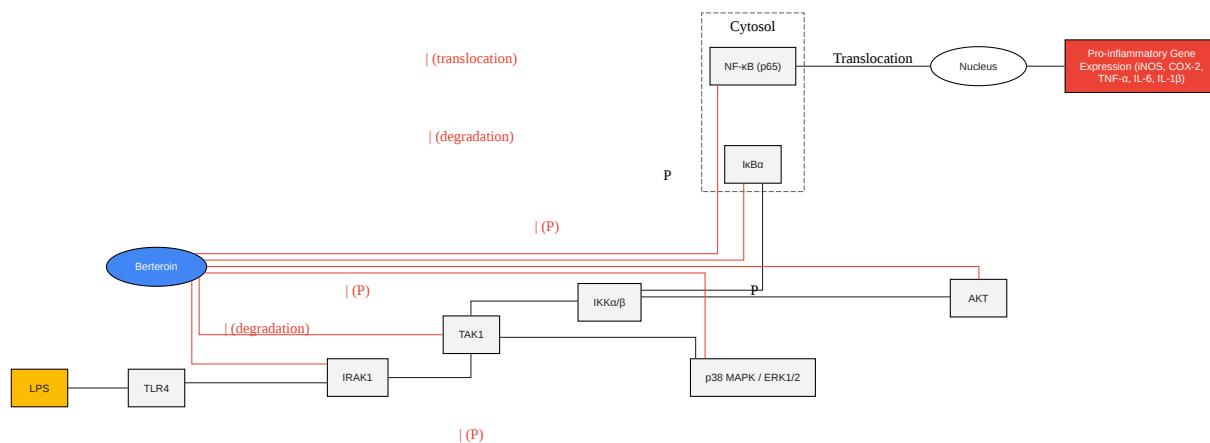
Anti-inflammatory Activity

Berteroин has demonstrated potent anti-inflammatory properties in various models.^[2] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β) in lipopolysaccharide (LPS)-stimulated macrophages.^{[2][8]}

The primary mechanism for this activity is the inhibition of the NF- κ B signaling pathway.

Berteroин prevents the degradation of I κ B α (inhibitor of κ B α), which in turn blocks the nuclear translocation and DNA binding activity of the NF- κ B p65 subunit.^{[1][2][8]} This inhibition is achieved by suppressing upstream signaling components, including the degradation of IL-1 receptor-associated kinase (IRAK1) and the phosphorylation of TAK1, IKK α / β , p38 MAPK, and ERK1/2.^{[1][2]}

Furthermore, **Berteroин** inhibits the AKT signaling pathway, which also contributes to the suppression of NF- κ B activation.^[2] In human periodontal ligament cells, it has also been shown to inhibit STAT3 phosphorylation.^[8]



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Proposed anti-inflammatory mechanism of **Berteroин**.

Antioxidant and Chemopreventive Activity

Similar to other isothiocyanates, **Berteroин** is an inducer of phase II detoxification enzymes. At a concentration of 1.7 μ M, it has been shown to double the activity of quinone reductase in mouse hepatoma cells.^[1] This activity is crucial for protecting cells against oxidative stress and carcinogens. More recently, studies have shown that **Berteroин** increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).^[8] This suggests that **Berteroин** may help mitigate local reactive oxygen species (ROS) production in pathological conditions.^[8] There is also evidence suggesting it may

reduce androgen receptors in cancer and protect against metastasis, though these mechanisms require further elucidation.[\[6\]](#)[\[7\]](#)

Experimental Protocols

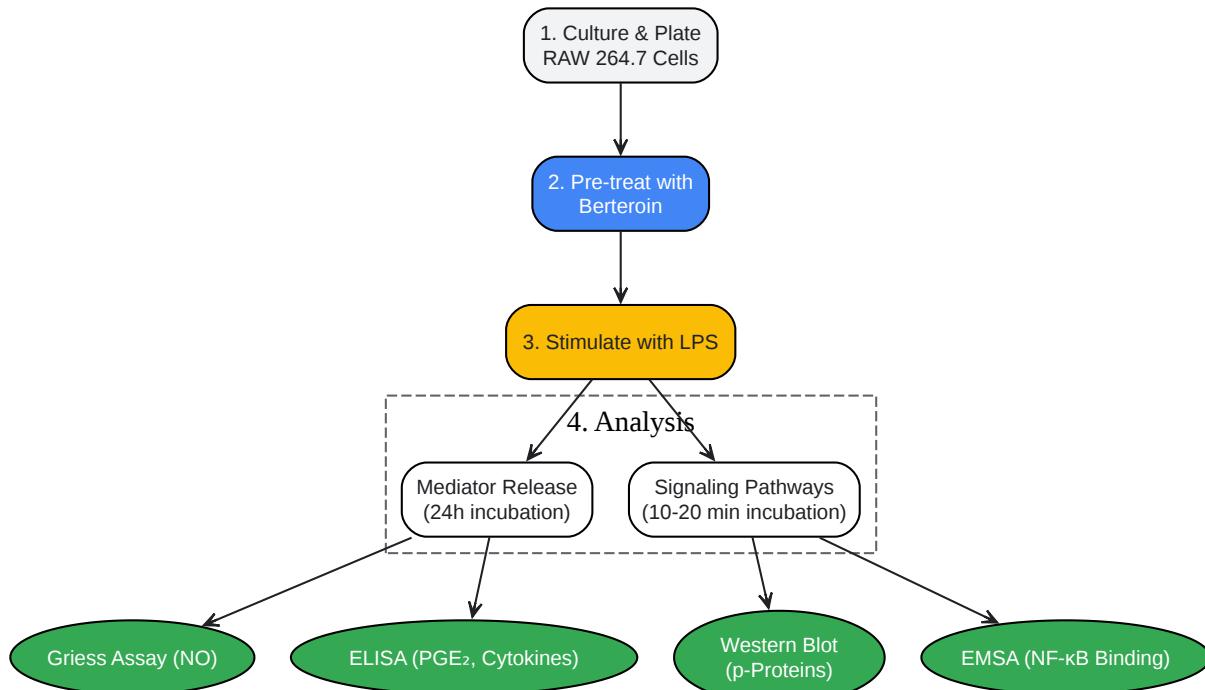
The following are summaries of key experimental methodologies used to characterize the anti-inflammatory effects of **Berteroин**.

In Vitro Anti-inflammatory Assays in Macrophages

This protocol is based on studies using the RAW 264.7 murine macrophage cell line.[\[2\]](#)

- Objective: To determine the effect of **Berteroин** on the production of inflammatory mediators in LPS-stimulated macrophages.
- Methodology:
 - Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS. For experiments, cells are plated and serum-deprived.
 - Treatment: Cells are pre-treated with various concentrations of **Berteroин** (e.g., 3-9 μ M) for 40 minutes to 1 hour.
 - Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS, 1 mg/L) for a specified duration (e.g., 24 hours for mediator release).
 - Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture medium is measured using the Griess reagent assay as an indicator of NO production.
 - PGE₂, Cytokine Measurement (ELISA): Concentrations of PGE₂, TNF- α , IL-6, and IL-1 β in the conditioned media are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
 - Western Blot Analysis: To analyze signaling pathways, cells are lysed after shorter LPS incubation times (e.g., 10-20 minutes). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of key proteins (e.g., p65, I κ B α , IRAK1, TAK1, AKT, p38, ERK1/2).

- NF-κB DNA Binding Assay (EMSA): Nuclear extracts are prepared from treated cells and incubated with a ³²P-labeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography.



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Workflow for in vitro anti-inflammatory experiments.

In Vivo Mouse Ear Edema Model

This protocol describes an in vivo model for assessing the topical anti-inflammatory effects of **Berteroин**.^[2]

- Objective: To evaluate **Berteroин**'s ability to suppress chemically induced skin inflammation.
- Methodology:

- Animal Model: ICR mice are typically used. All procedures must be approved by an Animal Care and Use Committee.
- Induction of Edema: Inflammation is induced by topically applying 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a vehicle like acetone to the inner surface of the mouse ear.
- Treatment: **Berteroин** (e.g., 100-500 nmoles) dissolved in the same vehicle is co-applied with TPA or applied shortly before/after. The contralateral ear receives the vehicle alone as a control.
- Edema Measurement: After a set period (e.g., 6 hours), mice are euthanized. A biopsy punch is used to collect a standard-sized section of both treated and control ears. The difference in weight between the two ear punches is calculated as a measure of edema.
- Immunohistochemistry and Western Blotting: Ear tissue can be homogenized to prepare lysates for Western blot analysis of inflammatory markers like iNOS, COX-2, and phosphorylated kinases, similar to the in vitro protocol. Alternatively, tissue can be fixed, sectioned, and stained for immunohistochemical analysis.

Conclusion

Berteroин is a promising bioactive compound from cruciferous vegetables with well-documented anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways, particularly the NF-κB and AKT pathways, makes it a compelling candidate for further investigation in the context of inflammatory diseases and cancer chemoprevention. The experimental protocols outlined in this guide provide a foundation for researchers to explore its therapeutic potential. As research continues, a deeper understanding of **Berteroин's** bioavailability, in vivo efficacy, and safety profile will be critical for its potential translation into clinical applications.

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